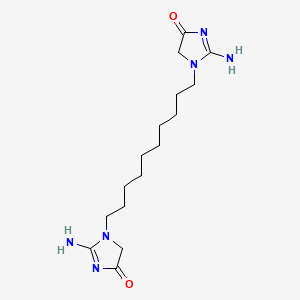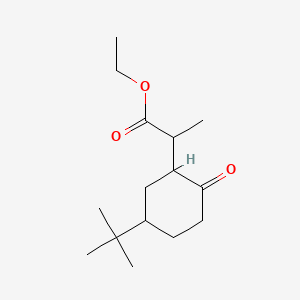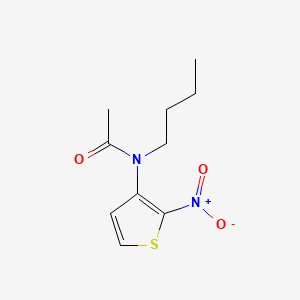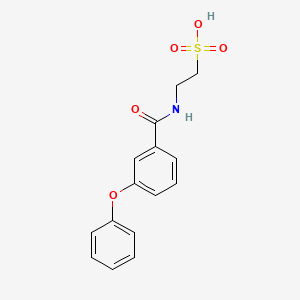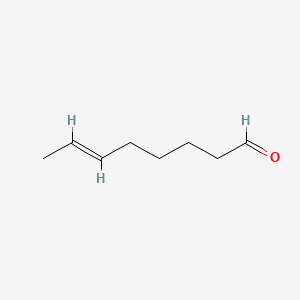
6-Octenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by a carbonyl group (C=O) at one end of its structure, which makes it highly reactive. This compound is found naturally in various plants and fruits, contributing to their aroma and flavor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Octenal can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . Another method includes the use of citronellal as a starting material, which undergoes a series of reactions to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of octene. This process involves the use of oxidizing agents such as potassium permanganate or ozone, which convert octene into this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid.
Reduction: It can be reduced to form octanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as Grignard reagents.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Octanol.
Substitution: Various substituted octenals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Octenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research is ongoing into its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma
Wirkmechanismus
The mechanism of action of 6-Octenal involves its interaction with various molecular targets. In plants, it acts as a signaling molecule that can induce defense responses against pathogens. This is achieved through the activation of specific pathways that lead to the production of defensive compounds . In insects, it can act as an attractant or repellent, depending on the species .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 6-Octenal is unique due to its double bond, which imparts different chemical reactivity and biological activity compared to similar compounds like octanal and citronellal. This double bond allows for additional reactions and interactions that are not possible with its saturated counterparts .
Eigenschaften
CAS-Nummer |
63196-63-4 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(E)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2+ |
InChI-Schlüssel |
KVNBGNGISDIZRP-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCCCC=O |
Kanonische SMILES |
CC=CCCCCC=O |
Dichte |
0.8536 (20 ºC) |
Physikalische Beschreibung |
Colorless oil/Green melon-like aroma |
Löslichkeit |
Slightly soluble Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


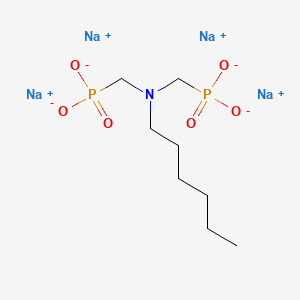
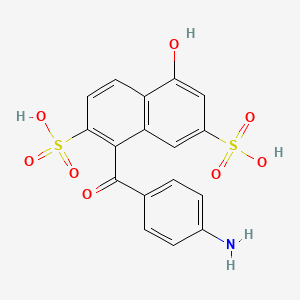

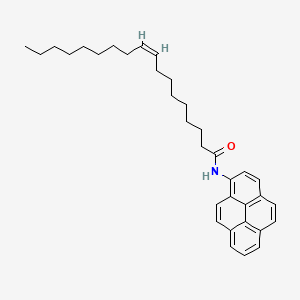
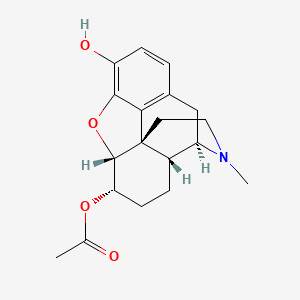
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
